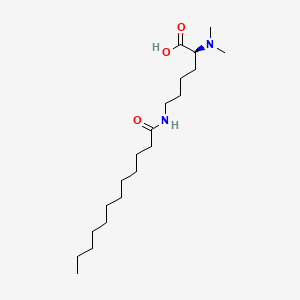
rac 4-Hydroxymethyl Ambrisentan-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 4-Hydroxymethyl Ambrisentan-d3: is a labeled analogue of rac 4-Hydroxymethyl Ambrisentan, which is a metabolite of Ambrisentan. Ambrisentan is a drug indicated for use in the treatment of pulmonary hypertension. The compound has a molecular formula of C22H19D3N2O5 and a molecular weight of 397.44.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxymethyl Ambrisentan-d3 involves the incorporation of deuterium atoms into the structure of rac 4-Hydroxymethyl Ambrisentan. This is typically achieved through isotopic labeling techniques, where deuterium is introduced into specific positions of the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques .
Analyse Chemischer Reaktionen
Types of Reactions: rac 4-Hydroxymethyl Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
rac 4-Hydroxymethyl Ambrisentan-d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Ambrisentan and its metabolites.
Biology: The compound is used in biological studies to investigate the metabolic pathways and biological effects of Ambrisentan.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ambrisentan in the body.
Industry: The compound is used in the development and quality control of pharmaceutical formulations containing Ambrisentan.
Wirkmechanismus
rac 4-Hydroxymethyl Ambrisentan-d3 exerts its effects by acting as an endothelin receptor antagonist. It blocks the endothelin receptor subtypes ETA and ETB on vascular endothelium and smooth muscle. This prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure .
Vergleich Mit ähnlichen Verbindungen
Ambrisentan: The parent compound used in the treatment of pulmonary hypertension.
Bosentan: Another endothelin receptor antagonist used for similar indications.
Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.
Uniqueness: rac 4-Hydroxymethyl Ambrisentan-d3 is unique due to its isotopic labeling, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Ambrisentan. This makes it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
1287096-42-7 |
|---|---|
Molekularformel |
C22H22N2O5 |
Molekulargewicht |
397.445 |
IUPAC-Name |
2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3 |
InChI-Schlüssel |
PDUAYPFMBRYSNN-FIBGUPNXSA-N |
SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
Synonyme |
α-[[4-(Hydroxymethyl)-6-(methyl-d3)-2-pyrimidinyl]oxy]-β-methoxy-β-phenylbenzenepropanoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



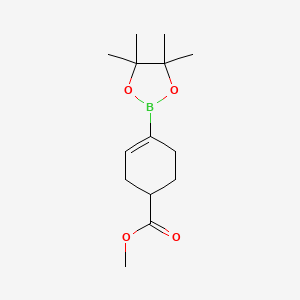
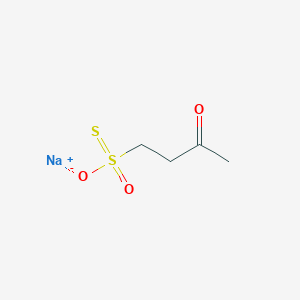
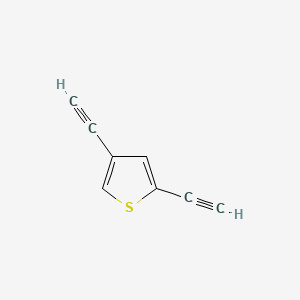
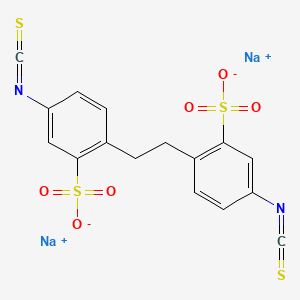
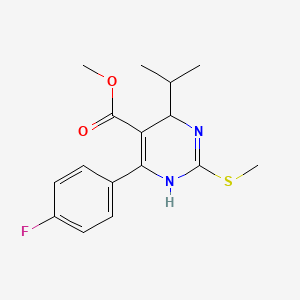
![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)
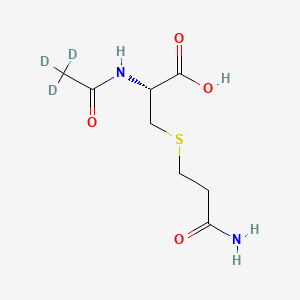
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)


